molecular formula C9H6FNO2 B8479185 4-fluoro-5-methyl-1H-indole-2,3-dione

4-fluoro-5-methyl-1H-indole-2,3-dione

Cat. No.: B8479185
M. Wt: 179.15 g/mol
InChI Key: QKPYRSCPOOBXEJ-UHFFFAOYSA-N
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Description

4-Fluoro-5-methyl-1H-indole-2,3-dione is a synthetic derivative of 1H-indole-2,3-dione (isatin), a privileged scaffold in medicinal chemistry and drug discovery. The structural combination of a fluorine atom and a methyl group on the indole ring system is designed to modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets, making it a valuable intermediate for structure-activity relationship (SAR) studies. As a member of the isatin family, this compound serves as a versatile building block for the synthesis of diverse heterocyclic systems, including spiro-fused and fused molecular hybrids investigated for various therapeutic applications. Indole derivatives are recognized for their broad spectrum of biological activities, such as antimicrobial, antiviral, anti-inflammatory, and anticancer properties . Research into similar fluorinated and methylated indoline-2,3-diones has demonstrated their potential as key precursors in developing enzyme inhibitors . The structural features of this compound make it particularly interesting for research programs focused on optimizing ligand-receptor interactions and developing novel bioactive molecules. This product is intended for research purposes as a chemical reference standard or synthetic intermediate in pharmaceutical development and chemical biology. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H6FNO2

Molecular Weight

179.15 g/mol

IUPAC Name

4-fluoro-5-methyl-1H-indole-2,3-dione

InChI

InChI=1S/C9H6FNO2/c1-4-2-3-5-6(7(4)10)8(12)9(13)11-5/h2-3H,1H3,(H,11,12,13)

InChI Key

QKPYRSCPOOBXEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=O)C2=O)F

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Precursor for Drug Synthesis
4-Fluoro-5-methyl-1H-indole-2,3-dione serves as a valuable precursor in the synthesis of various pharmaceutical compounds. Its reactivity, attributed to the presence of carbonyl groups at the 2 and 3 positions, allows for further modifications that can enhance biological activity or improve pharmacological properties.

Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds derived from this indole derivative have shown inhibitory effects on cancer cell lines, with studies indicating IC50 values in the low micromolar range . The compound's ability to induce apoptosis in cancer cells makes it a candidate for further exploration in cancer therapeutics .

In Vitro Studies
In vitro studies have highlighted the compound's potential as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests its utility in treating inflammatory diseases. Additionally, compounds related to this compound have demonstrated antimicrobial properties, providing avenues for research into new antibiotics .

Mechanisms of Action
The mechanisms through which this compound exerts its biological effects include interaction with specific cellular pathways that regulate cell growth and apoptosis. These interactions are critical for developing drugs targeting various diseases, including cancer and inflammatory disorders .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful. The following table summarizes the features of notable related compounds:

Compound NameStructural FeaturesUnique Aspects
5-MethylisatinIndole core with a methyl groupKnown for its use in organic synthesis
5-FluoroindoleIndole core with fluorine at position 5Exhibits different biological activities
5-NitroindoleIndole core with a nitro groupNotable for its use in medicinal chemistry
6-FluoroindolineIndoline structure with fluorine at position 6Potentially different pharmacological profiles

This comparison illustrates how minor structural variations can lead to significant differences in biological activity and application potential.

Case Studies and Research Findings

Several case studies have documented the efficacy of derivatives of this compound:

  • Study on Anticancer Activity : A recent study demonstrated that derivatives exhibited high levels of antimitotic activity against human tumor cells, with mean GI50 values indicating promising therapeutic potential .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of related compounds, revealing their ability to modulate inflammatory pathways effectively .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-fluoro-5-methyl-1H-indole-2,3-dione can be contextualized by comparing it to related indole-2,3-dione derivatives. Key differences in substituents, physicochemical properties, and biological activities are summarized below:

Table 1: Comparative Analysis of Indole-2,3-dione Derivatives

Compound Name Molecular Formula Substituents Molecular Weight LogP (Calculated) Biological Activity/Application
This compound C₉H₅FNO₂ F (C4), CH₃ (C5) 180.15 ~1.8* Potential anti-inflammatory/antimicrobial (inferred)
5-Fluoro-1H-indole-2,3-dione C₈H₃FNO₂ F (C5) 164.11 1.2 Anti-interleukin-1 activity
4-Chloro-5-fluoro-1H-indole-2,3-dione C₈H₃ClFNO₂ Cl (C4), F (C5) 199.57 1.75 Not specified; structural analog
5-Methyl-1-[4-(trifluoromethyl)benzyl]-1H-indole-2,3-dione C₁₇H₁₂F₃NO₂ CH₃ (C5), 4-(CF₃)benzyl (N1) 319.28 3.9 Not reported; increased lipophilicity
5-Fluoro-1-(4-methoxybenzyl)indoline-2,3-dione C₁₆H₁₁FNO₃ F (C5), 4-methoxybenzyl (N1) 296.26 2.6 Crystallographically characterized
5-Fluoro-1H-indole-2,3-dione-3-thiosemicarbazones Varies F (C5), thiosemicarbazone (C3) ~280–350 2.5–4.0 Antitubercular, metal-chelating properties

*Estimated using QSAR models .

Structural and Electronic Effects

  • Fluorine vs. Fluorine’s electronegativity also enhances hydrogen-bonding interactions in biological targets .
  • Methyl vs. Trifluoromethoxy at C5 : A methyl group (as in the target compound) increases lipophilicity (LogP ~1.8) compared to trifluoromethoxy (LogP ~2.5), balancing solubility and membrane permeability .
  • N1 Substitutions : Benzyl or thiosemicarbazone groups (e.g., in ) introduce steric bulk and modulate receptor binding. The target compound’s unsubstituted N1 may favor interactions with flat binding pockets.

Physicochemical Properties

  • Lipophilicity : The target compound’s LogP (~1.8) is intermediate between 5-fluoro (LogP 1.2) and benzyl-substituted derivatives (LogP >3), suggesting favorable bioavailability .
  • Molecular Weight : At 180.15 g/mol, it adheres to Lipinski’s rule for drug-likeness, unlike bulkier analogs (e.g., 319.28 g/mol in ).

Preparation Methods

General Procedure

The Stollé method involves converting substituted anilines into isonitrosoacetanilides, followed by acid-catalyzed cyclization to form the indole-2,3-dione core. For 4-fluoro-5-methyl-1H-indole-2,3-dione, 3-fluoro-4-methylaniline serves as the starting material.

Step 1: Synthesis of 4-Fluoro-5-methylisonitrosoacetanilide

  • Reactants :

    • 3-Fluoro-4-methylaniline (1 mol)

    • Chloral hydrate (1.2 mol)

    • Hydroxylamine hydrochloride (1.5 mol)

  • Conditions :

    • Aqueous solution, stirred at 50–60°C for 4–6 hours.

  • Outcome :

    • Formation of 4-fluoro-5-methylisonitrosoacetanilide as a yellow precipitate.

Step 2: Cyclization to this compound

  • Reactants :

    • 4-Fluoro-5-methylisonitrosoacetanilide (1 mol)

    • Concentrated H2_2SO4_4 (10 mL per gram of intermediate)

  • Conditions :

    • Heated to 65–75°C for 1 hour, then 80°C for 15 minutes.

    • Quenched with ice-water, filtered, and recrystallized (ethanol/water).

  • Yield :

    • 67–80%.

  • Characterization :

    • MS (ESI) : m/z 180.1 [M+H]+^+ (calculated for C9_9H6_6FNO2_2: 179.15).

Palladium-Catalyzed Coupling for Functionalization

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling introduces aryl/alkyl groups to pre-formed isatin scaffolds. While primarily used for aryl derivatives, methyl groups require specialized reagents (e.g., trimethylboroxin).

Example: 5-Methylisatin Functionalization

  • Reactants :

    • 5-Bromoisatin (1 mol)

    • Trimethylboroxin (1.2 mol)

    • Pd(PPh3_3)4_4 (0.04 mol)

  • Conditions :

    • Toluene/H2_2O (2:1), 90°C, 48 hours under N2_2.

  • Outcome :

    • Substitution of bromine with methyl group at position 5.

  • Yield :

    • 78–89% for analogous reactions.

N-Alkylation of Isatin Derivatives

Methylation at N1

N-Alkylation modifies the indole nitrogen but retains the 4-fluoro-5-methyl substitution.

Procedure:

  • Reactants :

    • This compound (1 mol)

    • Methyl iodide (1.2 mol)

    • K2_2CO3_3 (2 mol) in DMF.

  • Conditions :

    • Stirred at 60°C for 6 hours.

  • Outcome :

    • 1-Methyl-4-fluoro-5-methylindole-2,3-dione (CAS 773-91-1).

  • Yield :

    • 86–90%.

Alternative Routes: Oxidation and Cyclocondensation

Oxidation of Anthranilic Acid Derivatives

A patent (CN101544573A) describes oxidizing 4-fluoro-5-methylisatin with NaOH/H2_2O2_2 to yield anthranilic acid derivatives, though this method deviates from the target compound.

Comparative Analysis of Methods

MethodStarting MaterialKey StepYieldAdvantagesLimitations
Stollé Synthesis3-Fluoro-4-methylanilineCyclization in H2_2SO4_467–80%High yield, scalableRequires hazardous H2_2SO4_4
Palladium Coupling5-BromoisatinSuzuki-Miyaura coupling78–89%Precise functionalizationLimited to commercial boronic acids
N-AlkylationPre-formed isatinAlkylation with CH3_3I86–90%Simple, retains core structureModifies N1, not suitable for 1H-derivatives

Challenges and Optimization

  • Regioselectivity : Ensuring fluoro and methyl groups occupy positions 4 and 5 requires careful selection of aniline substituents.

  • Purification : Recrystallization (ethanol/water) is critical to remove byproducts like unreacted aniline.

  • Scalability : The Stollé method is industrially viable but demands corrosion-resistant equipment for H2_2SO4_4 handling .

Q & A

Q. Table 1: Representative Synthetic Yields and Conditions

Reaction TypeYieldKey ConditionsReference
Vilsmeier-Haack65-70%POCl₃, DMF, 0°C to RT
Thiosemicarbazone45-50%Ethanol reflux, 12 hr
Click Chemistry22%CuI, PEG-400/DMF, 12 hr stirring

Basic: How is the crystal structure of this compound determined and validated?

Methodological Answer:
Single-crystal X-ray diffraction (XRD) is the gold standard. The process involves:

Data collection : High-resolution datasets are obtained using synchrotron radiation or lab-based diffractometers.

Structure solution : SHELXS/SHELXD (direct methods) or OLEX2 (charge flipping) are used for phase determination .

Refinement : SHELXL refines atomic positions, thermal parameters, and occupancy factors. Hydrogen atoms are placed geometrically .

Validation : R-factors (<5%), residual electron density maps, and PLATON checks ensure structural accuracy .

Q. Critical Parameters :

  • Twinned data : SHELXL’s TWIN/BASF commands resolve twinning artifacts .
  • Disorder modeling : Partial occupancy refinement for flexible substituents (e.g., methyl groups) .

Advanced: How can researchers address low reaction yields in the synthesis of fluorinated indole-dione derivatives?

Methodological Answer:
Low yields often arise from steric hindrance or side reactions. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hr to 30 min) and improves regioselectivity .
  • Protecting groups : Temporary protection of the indole nitrogen prevents unwanted side reactions .
  • Flow chemistry : Enhances mixing and heat transfer for exothermic steps (e.g., POCl₃ addition) .

Case Study : The 22% yield in triazole-linked derivatives was improved to 40% by switching from DMF to acetonitrile and optimizing CuI loading (10 mol% → 5 mol%).

Advanced: What advanced techniques resolve contradictions in crystallographic data for fluorinated indole-diones?

Methodological Answer:
Contradictions (e.g., bond length anomalies or thermal motion discrepancies) are resolved via:

High-pressure XRD : Clarifies ambiguous thermal parameters by reducing disorder at high pressure.

Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···F contacts) to validate packing models .

DFT calculations : Compares experimental vs. computed bond lengths/angles (e.g., B3LYP/6-311G** level) .

Example : A 0.05 Å discrepancy in C–F bond lengths was attributed to dynamic disorder, resolved using SHELXL’s PART instruction .

Advanced: How do substituent positions (fluoro, methyl) influence the biological activity of indole-2,3-diones?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Fluoro at C5 : Enhances lipophilicity and membrane penetration, critical for antimicrobial activity .
  • Methyl at C5 : Steric effects reduce binding to cytochrome P450 enzymes, lowering toxicity .

Q. Table 2: SAR of Indole-2,3-Dione Derivatives

Substituent PositionBiological Activity (IC₅₀, μM)Key InteractionReference
5-Fluoro, 5-Methyl2.1 (Antibacterial)H-bond with bacterial gyrase
5-Fluoro, 7-Methyl8.7 (Antibacterial)Reduced membrane permeability

Advanced: How to reconcile discrepancies between NMR and XRD data in structural characterization?

Methodological Answer:
Discrepancies (e.g., unexpected NOEs or shifting NMR peaks) are addressed by:

  • Dynamic NMR : Identifies conformational exchange in solution (e.g., ring puckering in indole-diones) .
  • SCXRD vs. PXRD : Single-crystal data resolves polymorphism unseen in powder patterns .
  • Solid-state NMR : Cross-validates XRD-derived torsion angles .

Case Study : A 0.3 ppm deviation in ¹⁹F NMR was traced to solvent polarity effects, confirmed by DFT solvent modeling .

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